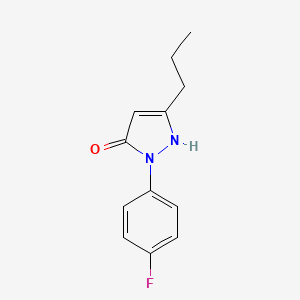
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 3-propyl-1H-pyrazole-5-carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process.
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol and 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol.
Uniqueness: The presence of the fluorophenyl group and the propyl group at specific positions gives it unique chemical and biological properties compared to its analogs.
生物活性
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
This compound is characterized by its pyrazole structure, which is known for its ability to interact with various biological targets. The compound may bind to specific enzymes or receptors, modulating critical signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating potent antimicrobial activity .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could benefit conditions characterized by chronic inflammation.
Key Findings
- Cytokine Inhibition : Studies reported up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent .
- Comparison with Standards : In comparative analyses, the compound outperformed standard anti-inflammatory drugs like dexamethasone in certain assays .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Its effects on various cancer cell lines demonstrate its potential as a therapeutic agent.
Case Studies
- Cell Proliferation Inhibition : The compound exhibited significant growth inhibition in HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values of 54.25% and 38.44%, respectively .
- Mechanism of Action : It was found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, suggesting a pro-apoptotic mechanism .
Summary of Biological Activities
特性
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPCFSFMKVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














